molecular formula C9H13NO2 B13559390 Methyl 3-(1-aminocyclopentyl)propiolate

Methyl 3-(1-aminocyclopentyl)propiolate

Cat. No.: B13559390
M. Wt: 167.20 g/mol
InChI Key: BHXDOYRKGZJBDS-UHFFFAOYSA-N
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Description

Methyl 3-(1-aminocyclopentyl)propiolate is a propiolate derivative featuring a cyclopentylamine substituent at the β-position of the propiolate ester.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 3-(1-aminocyclopentyl)prop-2-ynoate

InChI

InChI=1S/C9H13NO2/c1-12-8(11)4-7-9(10)5-2-3-6-9/h2-3,5-6,10H2,1H3

InChI Key

BHXDOYRKGZJBDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1(CCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-aminocyclopentyl)propiolate typically involves the reaction of cyclopentylamine with methyl propiolate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminocyclopentyl)propiolate undergoes various chemical reactions, including:

    Nucleophilic Addition: The compound can react with nucleophiles such as amines, thiols, and phosphines, leading to the formation of addition products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Substitution Reactions: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as sodium hydride (NaH) and lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Major Products

The major products formed from these reactions include various substituted cyclopentyl derivatives and propiolate esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(1-aminocyclopentyl)propiolate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-(1-aminocyclopentyl)propiolate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the propiolate ester can participate in electrophilic reactions. These interactions can influence biological pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Steric hindrance from the cyclopentyl group may further reduce efficiency, as seen in indenoisoquinoline derivatives (38.7% yield) .
  • Catalytic Systems: Palladium and copper catalysts dominate propiolate synthesis. The amino group in the target compound may necessitate tailored ligands or conditions to avoid side reactions (e.g., amine oxidation) .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted) Stability
Methyl 3-(1-aminocyclopentyl)propiolate N/A Moderate (polar solvents) Stable under dry, dark conditions
Methyl 3-(4-fluorophenyl)propiolate N/A Low (organic solvents) Stable at room temperature
Methyl 3-(indenoisoquinolin-3-yl)propiolate Dark yellow solid Low (DMF, THF) Sensitive to hydrolysis
Methyl 3-(trimethylsilyl)propiolate N/A High (apolar solvents) Moisture-sensitive

Key Observations :

  • Amino Group Impact: The cyclopentylamine substituent likely enhances solubility in polar solvents (e.g., methanol, water) compared to aromatic analogs like 4-fluorophenyl derivatives .
  • Stability: The amino group may increase susceptibility to oxidation or hydrolysis, necessitating inert storage conditions akin to those for methyl 3-(4-fluorophenyl)propiolate (dark, dry, room temperature) .

Key Observations :

  • The amino group introduces risks of sensitization and irritation, requiring stringent personal protective equipment (PPE) as outlined for related amino esters .

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